stannane CAS No. 22703-09-9](/img/structure/B14698211.png)
[(Ethoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxycarbonothioyl)sulfanylstannane is an organotin compound that features a tin atom bonded to three phenyl groups and an ethoxycarbonothioylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with an ethoxycarbonothioylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include anhydrous ether or tetrahydrofuran (THF), and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (Ethoxycarbonothioyl)sulfanylstannane are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form triphenyltin hydride, which is a useful reagent in organic synthesis.
Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethoxycarbonothioyl)sulfanylstannane include lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving (Ethoxycarbonothioyl)sulfanylstannane depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields triphenyltin hydride, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Scientific Research Applications
(Ethoxycarbonothioyl)sulfanylstannane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of various organic molecules, particularly in radical reactions and as a source of triphenyltin radicals.
Materials Science: It is used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies:
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Ethoxycarbonothioyl)sulfanylstannane involves the formation of reactive intermediates, such as triphenyltin radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the desired chemical transformations . The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
(Ethoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds, such as:
Triphenyltin hydride: A commonly used reagent in organic synthesis for radical reactions.
Triphenyltin chloride: Used as a precursor in the synthesis of various organotin compounds.
Triphenyltin acetate: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
(Ethoxycarbonothioyl)sulfanylstannane is unique due to the presence of the ethoxycarbonothioylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it a valuable reagent in specific synthetic applications and research studies .
Properties
CAS No. |
22703-09-9 |
|---|---|
Molecular Formula |
C21H20OS2Sn |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
O-ethyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C3H6OS2.Sn/c3*1-2-4-6-5-3-1;1-2-4-3(5)6;/h3*1-5H;2H2,1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
LGTFPEYQOVRIDQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


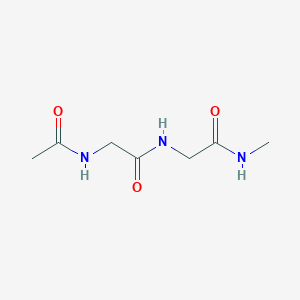
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
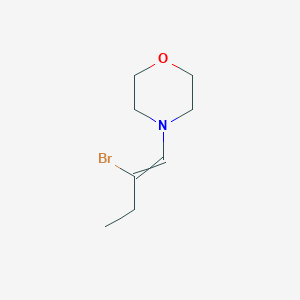
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
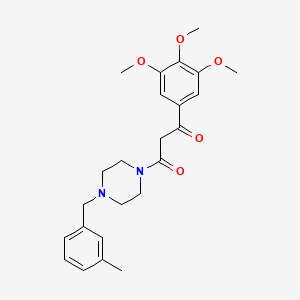
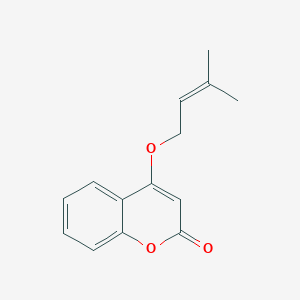
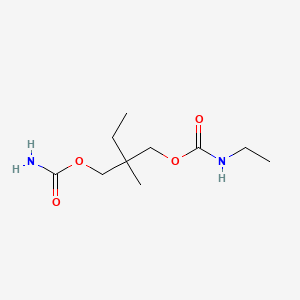
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
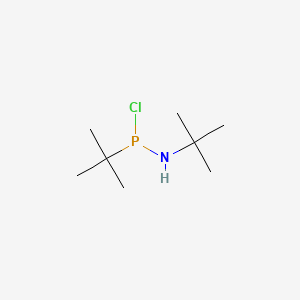
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
